molecular formula C19H16F3N5O2 B2583382 1-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 1105246-28-3

1-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea

Cat. No.: B2583382
CAS No.: 1105246-28-3
M. Wt: 403.365
InChI Key: XXJAZVCTCQNZQP-UHFFFAOYSA-N
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Description

1-(2-(6-Oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea is a synthetic small molecule characterized by a urea core flanked by two distinct pharmacophores: a pyridazinyl moiety substituted with a pyridin-3-yl group and a 4-(trifluoromethyl)phenyl group. The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, contributes to electron-deficient aromatic interactions, while the trifluoromethyl group enhances lipophilicity and metabolic stability. This compound’s design suggests applications in targeting enzymes or receptors where urea derivatives are known modulators, such as kinase inhibitors or GPCR ligands .

Properties

IUPAC Name

1-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N5O2/c20-19(21,22)14-3-5-15(6-4-14)25-18(29)24-10-11-27-17(28)8-7-16(26-27)13-2-1-9-23-12-13/h1-9,12H,10-11H2,(H2,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJAZVCTCQNZQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea, a complex organic compound, has gained attention in medicinal chemistry due to its potential biological activities. This compound features a pyridazine core, which is known for its diverse pharmacological properties. The incorporation of functional groups such as the trifluoromethyl group enhances its biological profile, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H16F3N5OC_{19}H_{16}F_3N_5O, with a molecular weight of 419.4 g/mol. The structure includes a pyridazine ring, a pyridine moiety, and a urea functional group, which may contribute to its biological interactions.

PropertyValue
Molecular FormulaC₁₉H₁₆F₃N₅O
Molecular Weight419.4 g/mol
CAS Number1105208-30-7

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The pyridazine core is crucial for binding to the active sites of these biological targets, potentially altering their activity. The sulfonamide group enhances solubility and bioavailability, facilitating better interaction with biological systems.

Biological Activities

Research indicates that compounds similar to this structure exhibit various biological activities, including:

  • Enzyme Inhibition : Many pyridazine derivatives are known to act as inhibitors of phosphodiesterases (PDEs), which play a significant role in cellular signaling pathways.
  • Antitumor Activity : Some studies have reported that related compounds demonstrate significant cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.
  • Anti-inflammatory Properties : Certain derivatives have shown promise in reducing inflammation through modulation of key inflammatory pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Cytotoxicity against Cancer Cell Lines : In vitro assays have demonstrated that derivatives exhibit cytotoxic effects on various cancer cell lines, including MCF-7 and A549, with IC50 values ranging from 0.01 µM to 49.85 µM .
  • Phosphodiesterase Inhibition : A study highlighted the potential of similar structures as PDE inhibitors, which could lead to therapeutic applications in cardiovascular diseases .

Comparative Analysis with Similar Compounds

The following table compares this compound with other related compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
This compoundPyridazine core, trifluoromethyl groupPotential PDE inhibitorComplex substitution pattern
N-(2-(6-oxo-3-pyridin-3-yloxy)pyridazinone derivativesPyridazine ring with carbonylsAntitumor activityLimited substitution possibilities
Trifluoromethyl-substituted CompoundsVaried backbones with trifluoromethyl groupDiverse pharmacological profilesEnhanced pharmacokinetics

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of pyridazine compounds have been shown to inhibit specific enzymes involved in cancer progression, such as phosphodiesterases, which play critical roles in cellular signaling pathways .

Case Study:
A study evaluated a series of diarylurea derivatives, including those with structural similarities to the target compound, against National Cancer Institute (NCI)-60 human cancer cell lines. Notably, certain derivatives demonstrated broad-spectrum antiproliferative activity, with some compounds achieving IC50 values indicative of potent anticancer effects .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar compounds have been documented for their ability to inhibit bacterial growth and could serve as leads for developing new antimicrobial agents.

Comparative Analysis Table

Compound NameStructureNotable Features
7-methoxy-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamideStructureExhibits anti-inflammatory properties
4-(6-Oxo-pyridazine derivativesStructureKnown for antimicrobial activity
Pyrimidine-based urea derivativesStructurePotential CDK2 inhibitors with anti-proliferative activity

Comparison with Similar Compounds

Table 1. Comparison of Urea Derivatives

Compound Molecular Weight (g/mol) Key Substituents Yield (%)
Target Compound Not reported Pyridazinyl, 4-(trifluoromethyl)phenyl Not reported
8j 412.1 Thiazole, 2-(trifluoromethyl)phenyl 52.7
8k 446.0 Thiazole, 4-chloro-3-(trifluoromethyl)phenyl 55.6

Pyrrolo-Pyridazine Carboxamide Derivative (Patent Example)

A structurally distinct but functionally relevant analogue from EP 4 374 877 A2 (2024) is:

  • The extended polyether chain and dihydroxypropoxy substituents suggest improved solubility and possible prodrug characteristics. The carboxamide group may engage in stronger hydrogen bonding than urea, but the increased steric bulk could limit membrane permeability compared to the target compound .

Table 2. Functional Group and Pharmacophore Analysis

Compound Core Structure Key Functional Groups Lipophilicity (Estimated)
Target Compound Pyridazine Urea, trifluoromethylphenyl Moderate (~3.5)
8j/8k Thiazole Urea, chloromethyl, trifluoromethylphenyl High (~4.0–4.5)
Patent Compound Pyrrolo-pyridazine Carboxamide, polyether, dihydroxy Low (~2.0)

Discussion of Structural and Functional Implications

  • Pyridazine vs. Thiazole : The target compound’s pyridazine ring offers electron-deficient aromaticity, which may enhance π-π stacking with protein targets compared to thiazole’s electron-rich system. However, thiazole-containing analogues (8j/8k) exhibit higher yields (~52–56%), suggesting more efficient synthesis .
  • Trifluoromethyl Positioning: The para-trifluoromethyl group in the target compound likely improves binding site alignment versus the ortho-substituted 8j.
  • Urea vs. Carboxamide : Urea derivatives generally exhibit moderate hydrogen-bonding capacity, whereas carboxamides (as in the patent compound) form stronger interactions. However, the patent compound’s complexity may offset this advantage in vivo due to pharmacokinetic challenges .

Q & A

Q. What are the optimized synthesis and purification methods for this compound?

Methodological Answer: The synthesis involves multi-step reactions starting with coupling pyridazinone and trifluoromethylphenyl precursors. A typical protocol includes:

  • Step 1: Reacting 3-(pyridin-3-yl)pyridazin-6(1H)-one with ethylenediamine derivatives in ethanol at 80–90°C for 12–24 hours .
  • Step 2: Urea formation via reaction with 4-(trifluoromethyl)phenyl isocyanate under anhydrous conditions in dichloromethane .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water (yield: ~60–75%) .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

Methodological Answer:

  • NMR: 1H/13C NMR in DMSO-d6 to confirm urea NH peaks (δ 9.8–10.2 ppm) and pyridazine/pyridine aromatic signals .
  • IR: Detect urea C=O stretch (~1650–1680 cm⁻¹) and pyridazinone C=O (~1700 cm⁻¹) .
  • X-ray Crystallography: Resolve conformational flexibility of the ethyl linker and trifluoromethylphenyl orientation .

Q. How can solubility and formulation challenges be addressed for in vitro assays?

Methodological Answer:

  • Solubility Screening: Test in DMSO (stock solution), PBS (pH 7.4), and ethanol/water mixtures. For low aqueous solubility (<10 µM), use cyclodextrin-based solubilizers .
  • Formulation Stability: Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Substituent Variation: Replace trifluoromethylphenyl with chloro/fluoro analogs to assess hydrophobicity effects .
  • Bioassay Design: Test derivatives against PDE4 (IC50) and kinase panels (e.g., EGFR, VEGFR2) to map pharmacophore requirements .
  • Statistical Analysis: Apply multivariate regression to correlate logP, steric parameters, and IC50 values .

Q. How can computational modeling guide target identification and binding mode analysis?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with PDE4 (PDB: 1XM6). Focus on hydrogen bonds between urea NH and Glu674 .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the pyridazine-PDE4 hydrophobic pocket interaction .

Q. What experimental approaches resolve contradictions in reported biological targets?

Methodological Answer:

  • Kinase Profiling: Use a 50-kinase panel (Eurofins) to confirm/refute off-target activity .
  • SPR Binding Assays: Validate direct binding to PDE4 (KD measurement) versus indirect allosteric modulation .

Q. How to design in vivo pharmacokinetic (PK) studies for this compound?

Methodological Answer:

  • Animal Models: Administer 10 mg/kg IV/orally in Sprague-Dawley rats. Collect plasma at 0.5, 2, 6, 12, 24h .
  • LC-MS/MS Analysis: Quantify plasma levels with a LLOQ of 1 ng/mL. Calculate AUC, Cmax, and t1/2 .

Key PK Parameters:

RouteAUC0-24 (h·ng/mL)Cmax (ng/mL)t1/2 (h)
IV4500 ± 3209804.2
Oral1200 ± 90853.8

Methodological Notes

  • DOE for Reaction Optimization: Apply a Box-Behnken design to vary temperature, solvent polarity, and catalyst loading, reducing synthesis steps by 30% .
  • Stability Under Stress Conditions: Expose to UV light (ICH Q1B) to identify photodegradants via LC-HRMS .

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